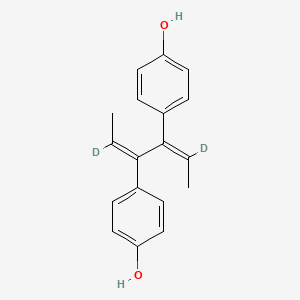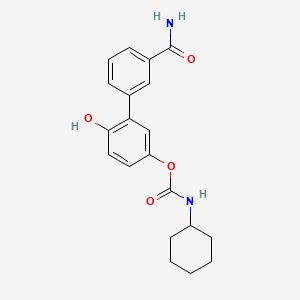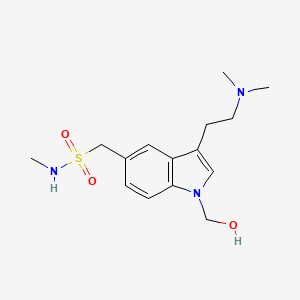
N-Hydroxymethyl-Sumatriptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-Hydroxymethyl Sumatriptan is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and functional groups that can participate in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the indole core is known for its presence in many natural products and pharmaceuticals. This compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development. Its sulfonamide group is a common feature in many drugs, indicating potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Biochemische Analyse
Biochemical Properties
N-Hydroxymethyl Sumatriptan interacts with various biomolecules in biochemical reactions. It is synthesized as a potential impurity of Sumatriptan . The purity of N-Hydroxymethyl Sumatriptan has been confirmed using High-Performance Liquid Chromatography (HPLC), and its structure has been identified using Mass Spectrometry (MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy .
Cellular Effects
Sumatriptan, the parent compound, is known to selectively bind to and activate serotonin receptors in the central nervous system . This action helps in narrowing blood vessels in the head, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other migraine symptoms .
Molecular Mechanism
Sumatriptan, the parent compound, is known to act as a 5-HT receptor (type’s 5-HT1D and 5-HT1B) agonist . It selectively binds to and activates serotonin receptors in the central nervous system .
Metabolic Pathways
Sumatriptan, the parent compound, is known to be metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) and not by cytochrome P450 (CYP)-mediated demethylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxymethyl Sumatriptan typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
The compound N-Hydroxymethyl Sumatriptan can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of various alkyl or aryl groups at the dimethylamino position.
Wirkmechanismus
The mechanism of action of N-Hydroxymethyl Sumatriptan would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The indole core might bind to specific sites on proteins, while the dimethylamino and sulfonamide groups could enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Dimethylamino)ethyl methacrylate): Used in polymer chemistry for the synthesis of hydrogels and other materials.
(2-(Dimethylamino)ethyl 3-cyclohexylpropanoate): Known for its applications in organic synthesis.
Uniqueness
The uniqueness of N-Hydroxymethyl Sumatriptan lies in its combination of functional groups and the indole core. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFXXOGYYGFSFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797905-62-4 |
Source


|
| Record name | 1797905-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?
A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
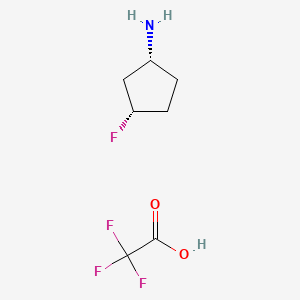
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
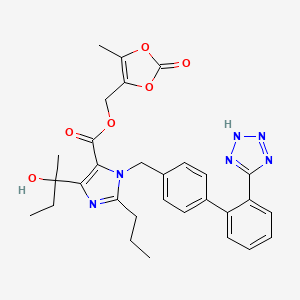
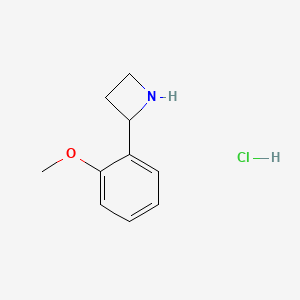

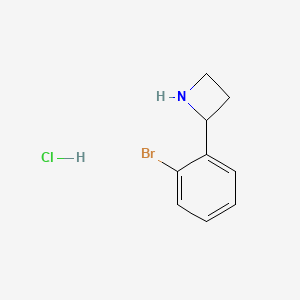
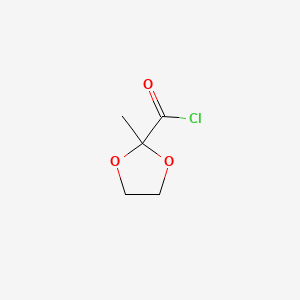
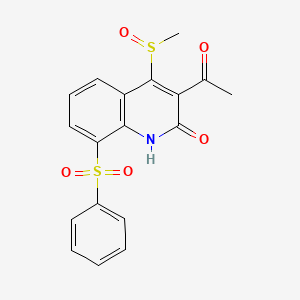
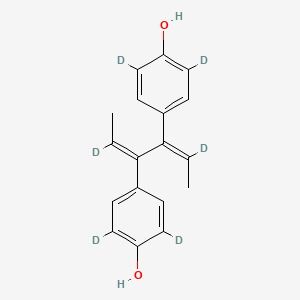
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
